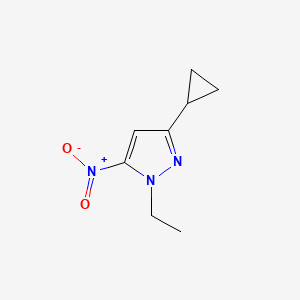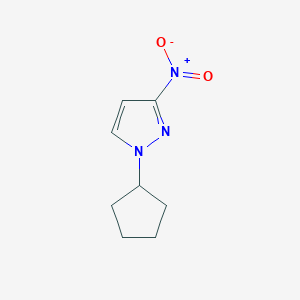
(3-Methoxypyridin-2-yl)methanamine hydrochloride
描述
(3-Methoxypyridin-2-yl)methanamine hydrochloride is a chemical compound that is widely used in scientific research. It is a potent and selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that is involved in various physiological and pathological processes. This compound has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, schizophrenia, and inflammatory disorders.
作用机制
The mechanism of action of (3-Methoxypyridin-2-yl)methanamine hydrochloride involves its interaction with the α7 (3-Methoxypyridin-2-yl)methanamine hydrochloride. This receptor is expressed in various tissues, including the brain, and is involved in various processes such as synaptic plasticity, learning, and memory. Activation of the α7 (3-Methoxypyridin-2-yl)methanamine hydrochloride by (3-Methoxypyridin-2-yl)methanamine hydrochloride leads to the influx of calcium ions into the cell, which triggers downstream signaling pathways.
Biochemical and physiological effects:
The biochemical and physiological effects of (3-Methoxypyridin-2-yl)methanamine hydrochloride are mainly mediated through its activation of the α7 (3-Methoxypyridin-2-yl)methanamine hydrochloride. This activation leads to the modulation of various signaling pathways, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway. These pathways are involved in various physiological and pathological processes, including inflammation, apoptosis, and cell proliferation.
实验室实验的优点和局限性
One of the main advantages of using (3-Methoxypyridin-2-yl)methanamine hydrochloride in lab experiments is its high potency and selectivity for the α7 (3-Methoxypyridin-2-yl)methanamine hydrochloride. This allows researchers to specifically target this receptor and investigate its function in various processes. However, one of the limitations of using this compound is its potential toxicity, which can affect the viability of cells and tissues.
未来方向
There are several future directions for the use of (3-Methoxypyridin-2-yl)methanamine hydrochloride in scientific research. One potential direction is its use in the development of therapeutics for various diseases, including Alzheimer's disease and schizophrenia. Another potential direction is its use in the investigation of the role of the α7 (3-Methoxypyridin-2-yl)methanamine hydrochloride in various physiological processes, such as synaptic plasticity and learning. Additionally, the use of this compound in combination with other drugs or compounds may lead to the development of more effective therapies for various diseases.
科学研究应用
(3-Methoxypyridin-2-yl)methanamine hydrochloride has been extensively used in scientific research as a tool to study the function of the α7 (3-Methoxypyridin-2-yl)methanamine hydrochloride. This compound has been shown to activate the α7 (3-Methoxypyridin-2-yl)methanamine hydrochloride in a dose-dependent manner, leading to the activation of downstream signaling pathways. This has allowed researchers to investigate the role of the α7 (3-Methoxypyridin-2-yl)methanamine hydrochloride in various physiological and pathological processes.
属性
IUPAC Name |
(3-methoxypyridin-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.ClH/c1-10-7-3-2-4-9-6(7)5-8;/h2-4H,5,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTVZSYFGGXRFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methoxypyridin-2-yl)methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B3216103.png)






![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B3216163.png)

![4-cyano-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B3216170.png)

